molecular formula C11H14N2OS B11826715 1-Piperazin-1-yl-3-thiophen-2-ylprop-2-en-1-one

1-Piperazin-1-yl-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B11826715
M. Wt: 222.31 g/mol
InChI Key: SLQIYDKYEFNIBT-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a piperazine ring and a thiophene ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of piperazine with a thiophene-containing aldehyde or ketone under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenone linker to a saturated propyl chain.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated propyl derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can form hydrogen bonds or ionic interactions with biological targets, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

    1-(Piperazin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(Piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-piperazin-1-yl-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C11H14N2OS/c14-11(13-7-5-12-6-8-13)4-3-10-2-1-9-15-10/h1-4,9,12H,5-8H2

InChI Key

SLQIYDKYEFNIBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC=CS2

Origin of Product

United States

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